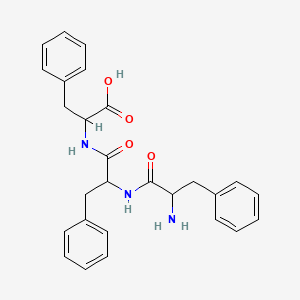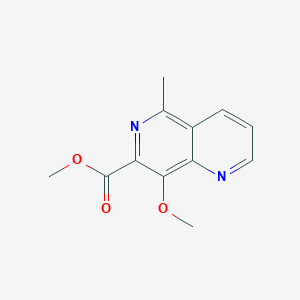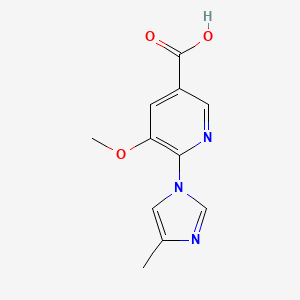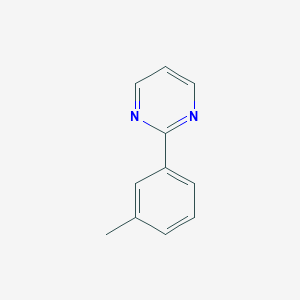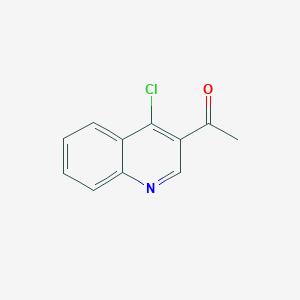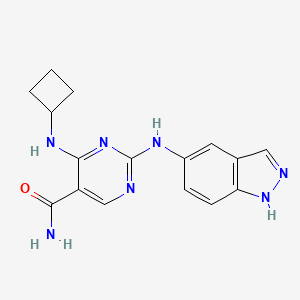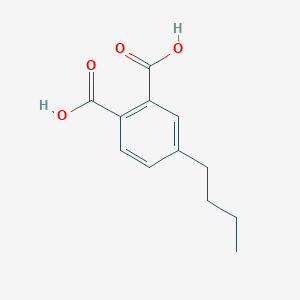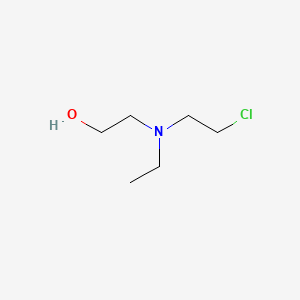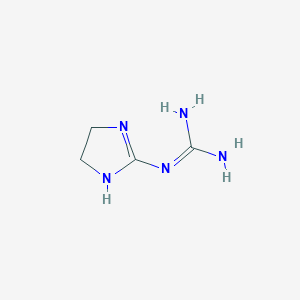
phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate is a chemical compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate typically involves the reaction of 5-methoxy-1,3-benzoxazol-2-amine with phenyl isocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but in larger reactors with continuous monitoring of temperature and pressure. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity. The final product is purified through crystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the benzoxazole ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate is compared with other similar compounds, such as:
5-methyl-N-phenyl-1,3-benzoxazol-2-amine: This compound has a similar structure but differs in the presence of a methyl group.
2-Methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline: This compound has a different substitution pattern on the benzoxazole ring.
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide: This compound has additional chloro and methyl groups, leading to different properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool in research and industry. Further studies are needed to fully explore its applications and mechanisms of action.
Eigenschaften
Molekularformel |
C15H12N2O4 |
|---|---|
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
phenyl N-(5-methoxy-1,3-benzoxazol-2-yl)carbamate |
InChI |
InChI=1S/C15H12N2O4/c1-19-11-7-8-13-12(9-11)16-14(21-13)17-15(18)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
InChI-Schlüssel |
ZRIBAOINOALAGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=N2)NC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



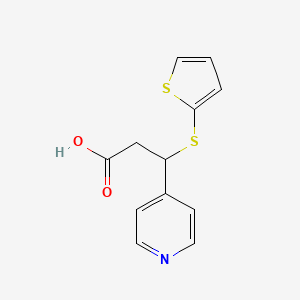
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)

